Phenyramidol hydrochloride
Overview
Description
Phenyramidol hydrochloride is a pharmaceutical compound known for its muscle relaxant and analgesic properties. It is primarily used in the treatment of musculoskeletal pain, including conditions such as lumbago, neck and shoulder pain, and lower back pain . The compound works by blocking pain signals from reaching the brain, providing relief from discomfort associated with muscle spasms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenyramidol hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 2-aminopyridine with benzaldehyde to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with chloroacetyl chloride to yield phenyramidol. The final step involves converting phenyramidol to its hydrochloride salt by treating it with hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Phenyramidol hydrochloride undergoes various chemical reactions, including:
Oxidation: Phenyramidol can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to its amine form.
Substitution: Phenyramidol can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed:
Oxidation: N-oxides of phenyramidol.
Reduction: Amino derivatives of phenyramidol.
Substitution: Various substituted phenyramidol derivatives.
Scientific Research Applications
Phenyramidol hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying reaction mechanisms and kinetics.
Biology: Investigated for its effects on cellular signaling pathways and neurotransmitter release.
Medicine: Extensively studied for its muscle relaxant and analgesic properties in the treatment of musculoskeletal pain.
Industry: Utilized in the formulation of pharmaceutical products for pain management
Mechanism of Action
Phenyramidol hydrochloride exerts its effects by blocking interneuronal transmission in the brain stem and spinal cord. This action inhibits the transmission of pain signals to the brain, resulting in muscle relaxation and analgesia. The compound’s molecular targets include specific receptors and ion channels involved in pain perception and muscle contraction .
Comparison with Similar Compounds
Phenyramidol hydrochloride is unique in its dual action as both a muscle relaxant and an analgesic. Similar compounds include:
Methocarbamol: Primarily a muscle relaxant with less pronounced analgesic effects.
Cyclobenzaprine: Another muscle relaxant, but with a different mechanism of action and side effect profile.
Carisoprodol: Known for its muscle relaxant properties but has a higher potential for abuse and dependence
This compound stands out due to its balanced efficacy in both muscle relaxation and pain relief, making it a valuable option in the management of musculoskeletal pain .
Properties
IUPAC Name |
1-phenyl-2-(pyridin-2-ylamino)ethanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O.ClH/c16-12(11-6-2-1-3-7-11)10-15-13-8-4-5-9-14-13;/h1-9,12,16H,10H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYDHUILGLWOOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC2=CC=CC=N2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
326-43-2 | |
Record name | Phenyramidol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=326-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyramidol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000326432 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Verbanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17777 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | α-[(2-pyridylamino)methyl]benzyl alcohol monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHENYRAMIDOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M574V6XQH7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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